molecular formula C14H18N2O3 B14568745 N,N'-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide CAS No. 61671-50-9

N,N'-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide

Cat. No.: B14568745
CAS No.: 61671-50-9
M. Wt: 262.30 g/mol
InChI Key: QBNWCDXPBUCIET-UHFFFAOYSA-N
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Description

N,N’-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide is an organic compound characterized by its unique structure, which includes an acetylphenyl group and two acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 4-acetylphenyl ethane-1,2-diamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-acetylphenyl ethane-1,2-diamine and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in a suitable solvent, such as dichloromethane, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization from ethanol to obtain pure N,N’-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide.

Industrial Production Methods

In an industrial setting, the production of N,N’-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N,N’-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tetraacetylethylenediamine: An organic compound with similar structural features, used as a bleach activator in detergents.

    N,N’-ethylenebis(diacetamide): Another related compound with applications in various chemical processes.

Uniqueness

N,N’-[1-(4-Acetylphenyl)ethane-1,2-diyl]diacetamide is unique due to its specific acetylphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61671-50-9

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-[2-acetamido-2-(4-acetylphenyl)ethyl]acetamide

InChI

InChI=1S/C14H18N2O3/c1-9(17)12-4-6-13(7-5-12)14(16-11(3)19)8-15-10(2)18/h4-7,14H,8H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

QBNWCDXPBUCIET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(CNC(=O)C)NC(=O)C

Origin of Product

United States

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